REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6](SC)=[N:5][N:4]=[C:3]1[C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1.[O-][Mn](=O)(=O)=O.[K+].[S:21]([O-:24])(O)=[O:22].[Na+].[C:26](O)(=O)C>O>[CH3:26][S:21]([C:6]1[N:2]([CH3:1])[C:3]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)=[N:4][N:5]=1)(=[O:24])=[O:22] |f:1.2,3.4|
|
Name
|
|
Quantity
|
1000 mg
|
Type
|
reactant
|
Smiles
|
CN1C(=NN=C1SC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirred at RT for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extracted into chloroform (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1N(C(=NN1)C1=CC=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |